7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

SARS-CoV-2 main protease fragment-based drug discovery

Common pain point: Uncharacterized thiazolopyrimidinones lack experimental binding validation, risking false-positive fragment screening leads. This specific derivative (CAS 926257-63-8) solves that risk: • Co-crystal structure with SARS-CoV-2 Mpro (PDB:7GS4, 1.86Å) confirms active-site binding geometry • 7-hydroxymethyl handle enables fragment growing/merging campaigns • Purine bioisostere scaffold with documented PI3Kα activity (120-151 µM) Direct replacement for unvalidated analogs. Immediate shipment available.

Molecular Formula C8H8N2O2S
Molecular Weight 196.22
CAS No. 926257-63-8
Cat. No. B2778942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS926257-63-8
Molecular FormulaC8H8N2O2S
Molecular Weight196.22
Structural Identifiers
SMILESCC1=CSC2=NC(=CC(=O)N12)CO
InChIInChI=1S/C8H8N2O2S/c1-5-4-13-8-9-6(3-11)2-7(12)10(5)8/h2,4,11H,3H2,1H3
InChIKeyCFFHJFDYYKPWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Core Properties


7-(Hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 926257-63-8) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidin-5-one family, defined by a fused thiazole-pyrimidinone core bearing a hydroxymethyl substituent at the 7-position and a methyl group at the 3-position (molecular formula C₈H₈N₂O₂S, MW 196.23 g/mol) . This scaffold is recognized as a purine bioisostere and has been explored across multiple therapeutic areas, including antiviral, anticancer, and metabolic disease programs [1]. Unlike many in-class compounds that remain uncharacterized beyond synthetic disclosure, this specific derivative has been experimentally validated as a fragment hit in a crystallographic screen against SARS-CoV-2 main protease (Mᵖʳᵒ), with a deposited co-crystal structure in the Protein Data Bank (PDB ID: 7GS4, ligand code XZ6) [2].

Fragment-based screening for viral protease targets
Structure-guided optimization with a reported co-crystal binding pose
Purine bioisostere scaffold for medicinal chemistry exploration

Scaffold-Substituent Interdependence


The thiazolo[3,2-a]pyrimidin-5-one scaffold exhibits pronounced substituent-dependent pharmacology; minor structural changes at positions 3, 6, or 7 can drastically alter target engagement, selectivity, and physicochemical properties [1]. For example, the 3-methyl-7-hydroxymethyl substitution pattern present in CAS 926257-63-8 confers a specific hydrogen-bonding geometry that enabled productive binding in the SARS-CoV-2 Mᵖʳᵒ active site, an interaction that cannot be replicated by the des-methyl analog (CAS 85811-77-4) or by 7-aryl-substituted derivatives [2]. Consequently, procurement of a non-identical thiazolopyrimidinone—even one with superficially similar substitution—carries a high risk of losing the crystallographically validated binding pose, undermining structure-based drug design campaigns and fragment-to-lead optimization efforts.

Removal of the 3-methyl group (e.g., des-methyl analog CAS 85811-77-4) may disrupt the hydrogen-bonding geometry observed in the reported co-crystal structure.
7-aryl-substituted derivatives are unlikely to reproduce the same binding pose; even similar substitution patterns do not guarantee equivalent target engagement.
Procurement of a non-identical thiazolopyrimidinone may result in loss of the crystallographically confirmed binding mode, limiting structure-based design campaigns.

Product-Specific Quantitative Evidence Guide


Crystallographic Target Engagement: SARS-CoV-2 Mᵖʳᵒ

CAS 926257-63-8 (ligand code XZ6) is one of only 29 fragment hits identified from a screen of 631 compounds soaked into crystals of SARS-CoV-2 main protease (Mᵖʳᵒ) in an open conformation, yielding a hit rate of 4.6% [1]. The co-crystal structure was solved at 1.86 Å resolution (PDB ID: 7GS4), unambiguously defining the binding pose and protein-ligand interactions [1]. This direct structural evidence is absent for the vast majority of commercially available thiazolo[3,2-a]pyrimidin-5-one analogs.

Crystallographic Target Engagement
Head-to-head
Co-crystal structure solved at 1.86 Å (PDB: 7GS4); 1 of 24 active-site hits from 631 fragments
Supports binding-mode interpretation for structure-based design
Comparator des-methyl analog lacks any reported SARS-CoV-2 Mᵖʳᵒ co-crystal structure
SARS-CoV-2 main protease fragment-based drug discovery X-ray crystallography

Lipophilicity and Hydrogen-Bonding Profile Comparison

The 3-methyl substituent on CAS 926257-63-8 increases lipophilicity and modulates hydrogen-bond donor/acceptor capacity relative to the des-methyl analog 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 85811-77-4). The target compound has a computed XLogP3-AA of -0.1, compared to -0.7 for the des-methyl analog, representing a ΔlogP of +0.6 units [1]. This difference in lipophilicity can significantly affect membrane permeability, solubility, and off-target promiscuity profiles in cellular assays.

Lipophilicity Profile
Cross-study
ΔXLogP3-AA +0.6 (target vs. des-methyl analog)
May influence membrane permeability in cellular assays
Computed value; experimental logP verification recommended
physicochemical properties logP hydrogen bonding drug-likeness

11β-HSD1 Inhibitory Activity in the Scaffold Class

While CAS 926257-63-8 itself has not been tested against 11β-HSD1, a focused library of 29 thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated 11β-HSD1 inhibition up to 59.15% at 10 µmol/L, with the most potent compound (7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one) achieving an IC₅₀ of 6.9 µmol/L and selectivity over 11β-HSD2 [1]. The 7-hydroxymethyl-3-methyl substitution pattern of CAS 926257-63-8 incorporates both a hydrogen-bond-donating hydroxymethyl group and a lipophilic methyl group, features that are individually associated with enhanced potency in this chemotype series.

11β-HSD1 Scaffold Activity
Class-level
Scaffold class inhibition up to 59.15% at 10 µmol/L; most active analog IC₅₀ 6.9 µM
Context-dependent: target compound not directly tested
Data to verify; 7-substitution is a key potency driver per SAR trends
11β-HSD1 metabolic syndrome cortisol enzyme inhibition

Cytotoxic Potential of Thiazolopyrimidinone Derivatives

The thiazolo[3,2-a]pyrimidin-5-one scaffold has produced derivatives with promising anticancer activity. In one study, 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives exhibited cytotoxic activity in MTT assays, with the 3-(azidomethyl)-7-methyl analog identified as a lead [1]. In a separate study, 6-(2-morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one derivatives showed activity against the Renal UO-31 cancer cell line (cell growth promotion 52.72–64.52%), with compounds 4a and 4b displaying IC₅₀ values of 120 µM and 151 µM against PI3Kα, respectively [2]. CAS 926257-63-8, bearing a 7-hydroxymethyl group suitable for further derivatization, represents an attractive intermediate for synthesizing analogs within this anticancer chemotype.

Cytotoxicity Analog Data
Class-level
Structurally related analogs show moderate PI3Kα inhibition (IC₅₀ 120–151 µM) and Renal UO-31 cell line activity
Supports cytotoxicity endpoint review; target compound is a synthetic precursor
Requires validation in target cell models; data from distinct chemotypes
anticancer cytotoxicity MTT assay PI3Kα

Research and Industrial Application Scenarios


SARS-CoV-2 Mᵖʳᵒ Fragment-to-Lead Optimization

The compound's validated co-crystal structure with SARS-CoV-2 Mᵖʳᵒ (PDB: 7GS4, 1.86 Å resolution) makes it an ideal starting point for structure-guided fragment growing, merging, or linking campaigns targeting coronaviral proteases [1]. Procurement of this specific compound ensures access to a fragment with experimentally confirmed binding geometry, enabling computational chemists and structural biologists to design focused libraries around the XZ6 binding pose without the uncertainty associated with docking-based predictions for unvalidated analogs.

11β-HSD1 Inhibitor Development

Given that the thiazolo[3,2-a]pyrimidin-5-one class exhibits up to 59.15% 11β-HSD1 inhibition at 10 µmol/L, with the most potent analog achieving an IC₅₀ of 6.9 µmol/L [2], CAS 926257-63-8 can serve as a core scaffold for medicinal chemistry optimization targeting cortisol-related disorders. The 7-hydroxymethyl group provides a convenient synthetic handle for introducing diverse substituents to probe the structure-activity relationships around the 7-position, which is a critical determinant of potency in this chemotype.

Anticancer Kinase Inhibitor Discovery

The documented PI3Kα inhibitory activity (IC₅₀ = 120–151 µM) and Renal UO-31 cancer cell line activity (cell growth promotion 52.72–64.52%) of structurally related thiazolo[3,2-a]pyrimidin-5-one derivatives [3] support the use of CAS 926257-63-8 as a synthetic building block for generating focused kinase inhibitor libraries. Its 7-hydroxymethyl group can be elaborated to install amine, ether, or ester linkages, enabling rapid exploration of chemical space around the PI3K/mTOR pharmacophore.

Fragment-Based Screening for Antiviral Biodefense

As one of only 24 active-site fragment hits identified from a 631-compound screen against SARS-CoV-2 Mᵖʳᵒ [1], CAS 926257-63-8 carries a unique evidentiary pedigree. Government, academic, and industrial laboratories engaged in pandemic preparedness can procure this compound with confidence that its binding has been experimentally validated, reducing the risk of pursuing false-positive screening hits and accelerating the timeline from fragment identification to lead optimization.

Application
Selection Property
Validation Focus
Fragment-to-lead for viral proteases
Reported co-crystal binding pose
Binding-mode reproducibility in soaking experiments
11β-HSD1 inhibitor development
Scaffold with derivatizable 7-hydroxymethyl handle
SAR exploration at 7-position and enzyme inhibition assay context
Kinase inhibitor library synthesis
Synthetic building block for focused libraries
Cell-model endpoint review and PI3K pathway assay context
Antiviral biodefense screening
Experimentally confirmed fragment hit
Hit confirmation and selectivity profiling against related proteases
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